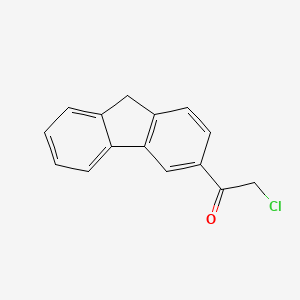![molecular formula C17H15NO6 B2974203 [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate CAS No. 386244-64-0](/img/structure/B2974203.png)
[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate is a chemical compound that has gained significant attention in scientific research. It is a member of the benzodioxole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate is not fully understood. However, studies suggest that it may exert its biological effects by inhibiting specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses. It has also been shown to have antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, its complex synthesis method and limited availability may pose limitations for some experiments.
Direcciones Futuras
There are several future directions for the research on [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate. Some of the potential areas of investigation include:
- Further studies on its anticancer activity and its potential use in combination with other anticancer agents.
- Investigation of its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
- Studies on its potential use as a photosensitizer in photodynamic therapy.
- Investigation of its mechanism of action and identification of its molecular targets.
- Development of more efficient synthesis methods to increase its availability for research purposes.
In conclusion, this compound is a promising chemical compound that has gained attention in scientific research for its diverse biological activities. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop it into a useful drug candidate.
Métodos De Síntesis
The synthesis of [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate involves the reaction of 3-methoxybenzoic acid with 1,3-benzodioxole-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-21-13-4-2-3-11(7-13)17(20)22-9-16(19)18-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQYDHJESOTVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974120.png)
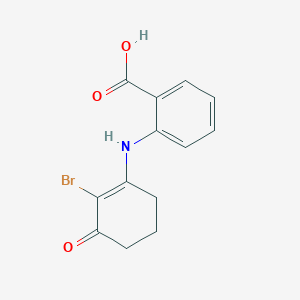
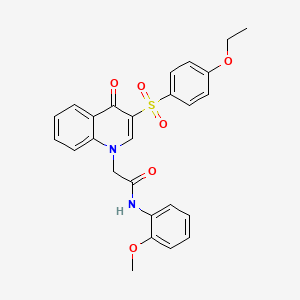
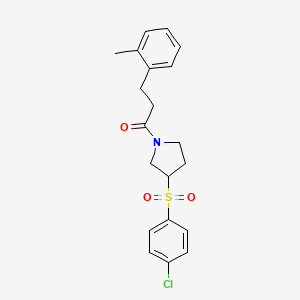
![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2974125.png)
![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2974126.png)
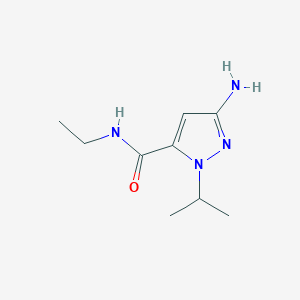
![(2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2974129.png)
![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2974131.png)
![6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2974132.png)

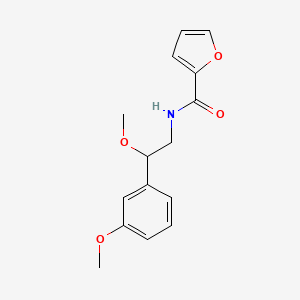
![2-[4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2974141.png)
